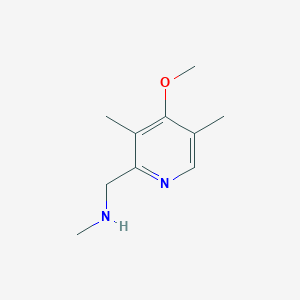![molecular formula C10H7F2N3O2 B1531392 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid CAS No. 2025179-14-8](/img/structure/B1531392.png)
1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(3,4-Difluorophenyl)methyl-1,2,4-triazole-3-carboxylic acid, or DFT-C, is a carboxylic acid derivative of 1,2,4-triazole. It is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in various fields. DFT-C has been studied for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
DFT-C has been studied for its potential applications in various scientific fields. It has been investigated for its potential as a corrosion inhibitor, an antioxidant, a fungicide, an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. DFT-C has also been studied for its potential use in drug delivery systems and for its potential to inhibit the growth of bacteria and fungi.
Mechanism of Action
The exact mechanism of action of DFT-C is not yet fully understood. However, it is believed to act as a free radical scavenger, which means that it can scavenge free radicals and prevent them from causing damage to cells. Additionally, DFT-C has been shown to inhibit the growth of bacteria and fungi by blocking the production of essential enzymes and interfering with the cell membrane.
Biochemical and Physiological Effects
DFT-C has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as anticancer and antimicrobial effects. Additionally, it has been shown to have the potential to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
DFT-C has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it has been shown to have antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. However, it is important to note that DFT-C is a relatively new compound and further research is needed to fully understand its potential applications and limitations.
Future Directions
In order to fully explore the potential of DFT-C, there are several future directions that could be explored. These include further research into its potential applications in drug delivery systems, its potential to inhibit the growth of bacteria and fungi, and its potential biochemical and physiological effects. Additionally, further research into the mechanism of action of DFT-C is needed in order to fully understand how it works and how it can be used in various applications. Finally, further research into the synthesis methods of DFT-C is needed in order to make the process more efficient and cost-effective.
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNGVYTBAMBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC(=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531309.png)

![1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B1531312.png)


![(2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)methanol](/img/structure/B1531317.png)
![tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531318.png)
![3-Oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1531320.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)



